molecular formula C16H22O10 B147947 Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate CAS No. 130506-36-4

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate

Cat. No. B147947
M. Wt: 374.34 g/mol
InChI Key: ZMKKPVNDESHQBT-WZYWGQKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate, also known as MATUG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate works by inhibiting the activity of certain enzymes, such as β-galactosidase and hyaluronidase. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. It has also been found to have antioxidant properties and may have neuroprotective effects.

Advantages And Limitations For Lab Experiments

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has several advantages for lab experiments, including its stability and solubility in water. However, it also has limitations, such as its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate. One potential area of investigation is its use as a drug delivery system, as it has been shown to be effective in delivering drugs to specific cells. Another area of research is its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is synthesized from galactose, a type of sugar, through a series of chemical reactions. The process involves the protection of the hydroxyl groups of galactose with acetyl groups, followed by the allylation of the hydroxyl group at position three. The resulting compound is then oxidized to form Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate.

Scientific Research Applications

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. In biochemistry, it is used as a substrate for the enzyme β-galactosidase, which can be used to study the enzyme's mechanism of action. In pharmacology, it has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In medicine, it has been investigated for its potential use in treating inflammatory diseases and as a drug delivery system.

properties

IUPAC Name

methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKKPVNDESHQBT-WZYWGQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137213
Record name β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate

CAS RN

130506-36-4
Record name β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130506-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.